

DNA Gyrase-IN-3 vs novobiocin efficacy studies

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Compound Focus: DNA Gyrase-IN-3

Cat. No.: S12890592

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An Overview of DNA Gyrase B as a Drug Target

DNA gyrase, a bacterial type II topoisomerase, is a validated target for antibacterial development. It is a heterotetrameric enzyme (A₂B₂) where the **GyrB subunit contains the ATP-binding site** targeted by inhibitors like novobiocin [1].

The following diagram illustrates the competitive binding and resistance mechanism at the GyrB ATP-binding site:

Established Efficacy and Resistance Data for Novobiocin

The table below summarizes key experimental findings on novobiocin's efficacy and the resistance mechanisms against it.

Aspect	Experimental Findings & Data	Key Conclusions
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| **Binding Affinity** | **Wild-type GyrB:** MM-PBSA $\Delta G = -32.64 \text{ kcal mol}^{-1}$ [2] **R136H Mutant GyrB:** MM-PBSA $\Delta G = -23.92 \text{ kcal mol}^{-1}$ [2] | The R136H mutation causes a significant reduction in binding affinity, directly explaining the loss of efficacy. | | **Primary Resistance Mechanism** | **R136H point mutation** in GyrB; primary driver of high-level resistance [2] [3]. | Target-site mutation is a major clinical resistance

pathway for GyrB inhibitors. | | **Bacterial Fitness Cost** | Resistant strains show altered metabolism, reduced growth, and impaired stress response/coagulation [3]. | Resistance incurs a fitness cost, which may be exploited in future drug design. | | **Evolutionary Trajectory** | Resistance arises primarily from **target-site mutations** (e.g., in *gyrB*), unlike other inhibitors where efflux pump upregulation occurs first [4]. | Highlights a distinct evolutionary path for aminocoumarin-class inhibitors. |

Key Experimental Protocols in Gyrase Inhibitor Research

To evaluate and compare gyrase inhibitors, researchers use several standard assays, detailed below.

- DNA Supercoiling Assay (Biochemical Efficacy)
 - **Purpose:** Measures the direct ability of an inhibitor to block the gyrase enzyme's supercoiling activity.
 - **Method:** Relaxed plasmid DNA is incubated with DNA gyrase and ATP. The reaction is stopped, and products are analyzed by agarose gel electrophoresis. Inhibition prevents the conversion of relaxed DNA to its supercoiled form [5] [6].
 - **Output:** **IC₅₀ value** (concentration that inhibits 50% of enzyme activity) [6].
- Minimum Inhibitory Concentration (MIC) Determination (Cellular Efficacy)
 - **Purpose:** Determines the lowest concentration of a compound that prevents visible bacterial growth.
 - **Method:** Standard broth microdilution or agar dilution methods against reference and drug-resistant bacterial strains (e.g., *S. aureus*, *M. tuberculosis* H37Rv) [5] [6].
 - **Output:** **MIC value** (in $\mu\text{g/mL}$ or μM), indicating potency in a cellular context [5].
- Molecular Dynamics (MD) Simulations (Binding Mechanism)
 - **Purpose:** Understand the atom-level interactions, binding stability, and the structural impact of mutations.
 - **Method:** Simulations (e.g., 100 ns) are run for protein-ligand complexes (wild-type vs. mutant). Parameters like RMSD, RMSF, and binding energy (MM-PBSA) are calculated [2].
 - **Output:** Quantified binding energies, analysis of protein flexibility, and interaction networks [2].

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To cite this document: Smolecule. [DNA Gyrase-IN-3 vs novobiocin efficacy studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12890592#dna-gyrase-in-3-vs-novobiocin-efficacy-studies>]

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